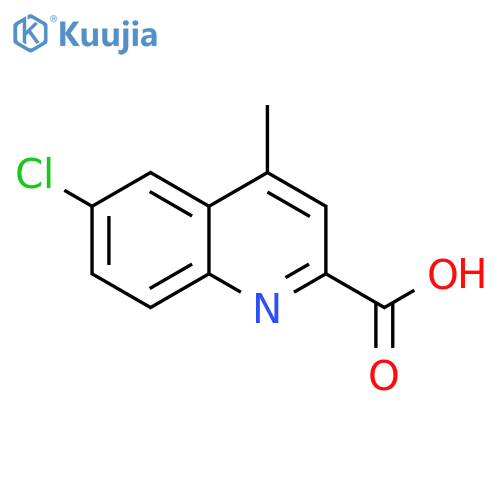Cas no 1368259-28-2 (2-Quinolinecarboxylic acid, 6-chloro-4-methyl-)

1368259-28-2 structure
商品名:2-Quinolinecarboxylic acid, 6-chloro-4-methyl-
CAS番号:1368259-28-2
MF:C11H8ClNO2
メガワット:221.639721870422
CID:5281875
2-Quinolinecarboxylic acid, 6-chloro-4-methyl- 化学的及び物理的性質
名前と識別子
-
- 2-Quinolinecarboxylic acid, 6-chloro-4-methyl-
-
- インチ: 1S/C11H8ClNO2/c1-6-4-10(11(14)15)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3,(H,14,15)
- InChIKey: MBUJMQWVXANQCB-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(Cl)=CC=2)C(C)=CC=1C(O)=O
2-Quinolinecarboxylic acid, 6-chloro-4-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-673084-0.25g |
6-chloro-4-methylquinoline-2-carboxylic acid |
1368259-28-2 | 0.25g |
$814.0 | 2023-03-11 | ||
| Enamine | EN300-673084-1.0g |
6-chloro-4-methylquinoline-2-carboxylic acid |
1368259-28-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-673084-5.0g |
6-chloro-4-methylquinoline-2-carboxylic acid |
1368259-28-2 | 5.0g |
$2566.0 | 2023-03-11 | ||
| Enamine | EN300-673084-2.5g |
6-chloro-4-methylquinoline-2-carboxylic acid |
1368259-28-2 | 2.5g |
$1735.0 | 2023-03-11 | ||
| Enamine | EN300-673084-0.1g |
6-chloro-4-methylquinoline-2-carboxylic acid |
1368259-28-2 | 0.1g |
$779.0 | 2023-03-11 | ||
| Enamine | EN300-673084-10.0g |
6-chloro-4-methylquinoline-2-carboxylic acid |
1368259-28-2 | 10.0g |
$3807.0 | 2023-03-11 | ||
| Enamine | EN300-673084-0.05g |
6-chloro-4-methylquinoline-2-carboxylic acid |
1368259-28-2 | 0.05g |
$744.0 | 2023-03-11 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01075479-1g |
6-Chloro-4-methylquinoline-2-carboxylic acid |
1368259-28-2 | 95% | 1g |
¥4403.0 | 2023-04-10 | |
| Enamine | EN300-673084-0.5g |
6-chloro-4-methylquinoline-2-carboxylic acid |
1368259-28-2 | 0.5g |
$849.0 | 2023-03-11 |
2-Quinolinecarboxylic acid, 6-chloro-4-methyl- 関連文献
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
1368259-28-2 (2-Quinolinecarboxylic acid, 6-chloro-4-methyl-) 関連製品
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 503537-97-1(4-bromooct-1-ene)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
